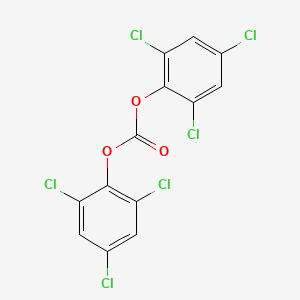

Bis(2,4,6-trichlorophenyl) carbonate

Description

Structural Classification and Positioning within Diaryl Carbonates

Bis(2,4,6-trichlorophenyl) carbonate belongs to the family of organic compounds known as diaryl carbonates. wikipedia.org This classification is based on its core functional group, a carbonate ester, where the carbonyl group is bonded to two aryloxy moieties. wikipedia.org The general structure for a diaryl carbonate is Ar-O-C(=O)-O-Ar'. In the case of this compound, both aryl groups (Ar and Ar') are identical: the 2,4,6-trichlorophenyl group.

Diaryl carbonates are a subclass of carbonate esters, which also include dialkyl and alkyl-aryl carbonates. wikipedia.org Within the diaryl carbonate subgroup, compounds are further distinguished by the nature of the aryl substituents. This compound is a symmetrical diaryl carbonate notable for the high degree of halogenation on its aromatic rings. This positions it as an "activated" diaryl carbonate, in contrast to simpler, non-halogenated analogues like diphenyl carbonate. The term "activated" refers to the enhanced reactivity of the carbonate's carbonyl carbon toward nucleophilic attack, a direct consequence of the electron-withdrawing nature of the chlorinated aryl groups.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₄Cl₆O₃ |

| Molecular Weight | 420.89 g/mol |

| Appearance | Solid (inferred) |

| Structure | Symmetrical Diaryl Carbonate |

| Key Feature | Highly activated carbonyl group |

Note: Specific physical properties like melting and boiling points are not widely reported in publicly available literature.

Significance of Highly Chlorinated Aryl Moieties in Chemical Reactivity and Stability

The presence of three chlorine atoms on each phenyl ring is the defining structural feature of this compound and is central to its chemical behavior. The chlorine atoms act as powerful electron-withdrawing groups, significantly influencing the molecule's reactivity and the stability of its constituent parts.

The primary effects of the highly chlorinated aryl moieties are:

Activation of the Carbonyl Group: The inductive and mesomeric effects of the chlorine atoms pull electron density away from the carbonate's central carbonyl carbon. This creates a highly electrophilic center, making the molecule exceptionally susceptible to attack by nucleophiles. This enhanced reactivity is the basis for its use as an efficient carbonyl-transfer agent.

Excellent Leaving Group Potential: The 2,4,6-trichlorophenoxide anion, which is released during nucleophilic substitution at the carbonyl carbon, is a remarkably stable species. The negative charge on the oxygen atom is delocalized and stabilized by the strong electron-withdrawing effects of the three chlorine atoms on the aromatic ring. A more stable leaving group corresponds to a lower activation energy for the reaction, thereby increasing the reaction rate. This makes 2,4,6-trichlorophenol (B30397) an excellent leaving group, far superior to phenol (B47542) itself.

Chemical Stability: While the carbonate linkage is highly reactive, the aryl C-Cl bonds themselves are relatively stable and less prone to cleavage under typical reaction conditions used for carbonylation. Polychlorinated aromatic compounds are known for their general chemical stability, a property that ensures the integrity of the trichlorophenyl group during synthetic transformations. nih.gov

Overview of Research Trajectories and Academic Significance

The academic significance and research focus for this compound are predominantly in the field of polymer chemistry. Its structure makes it an ideal monomer for the synthesis of polycarbonates through polycondensation reactions.

A key research application is its use in the interfacial polycondensation with bisphenols, such as 4,4′-isopropylidenediphenol (Bisphenol A), to produce high-molecular-weight polycarbonates. jst.go.jp In this context, it serves as a phosgene (B1210022) equivalent. Phosgene is a highly toxic gas traditionally used in polycarbonate production. This compound offers a solid, and therefore more easily handled, alternative. The reaction proceeds by the nucleophilic attack of the bisphenol on the activated carbonate, releasing the stable 2,4,6-trichlorophenol as a byproduct. jst.go.jp

The research trajectory for this compound is driven by the need for safer and more efficient reagents in polymer synthesis. Its academic importance lies in demonstrating the principles of reactivity enhancement through electronic modification. By replacing simple phenyl groups with highly chlorinated ones, a standard carbonate ester is transformed into a potent electrophile suitable for specialized applications where high reactivity is required.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article |

| Diphenyl carbonate | A non-activated diaryl carbonate analogue |

| 4,4′-isopropylidenediphenol (Bisphenol A) | A bisphenol monomer used in polycarbonate synthesis jst.go.jp |

| Phosgene | A traditional, highly toxic reagent for polycarbonate synthesis |

| 2,4,6-trichlorophenol | The precursor to and byproduct of the main compound |

Structure

3D Structure

Properties

CAS No. |

7497-11-2 |

|---|---|

Molecular Formula |

C13H4Cl6O3 |

Molecular Weight |

420.9 g/mol |

IUPAC Name |

bis(2,4,6-trichlorophenyl) carbonate |

InChI |

InChI=1S/C13H4Cl6O3/c14-5-1-7(16)11(8(17)2-5)21-13(20)22-12-9(18)3-6(15)4-10(12)19/h1-4H |

InChI Key |

JOJNCSKBTSMKKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for Bis 2,4,6 Trichlorophenyl Carbonate

Carbonylation Routes to Diaryl Carbonates

Carbonylation represents the core strategy for synthesizing diaryl carbonates, involving the introduction of a carbonyl group between two aryl oxide moieties. Historically, this has been dominated by the use of phosgene (B1210022), but significant advancements have led to the development of safer and more environmentally benign alternatives.

Phosgene-Based Synthetic Strategies and Process Optimization

The traditional and commercially established method for producing diaryl carbonates involves the reaction of a phenolic compound with phosgene. google.com This process is highly efficient but is hampered by the extreme toxicity of phosgene gas, which necessitates stringent safety protocols for its handling and use. orgsyn.org

The synthesis can be optimized by employing a two-step continuous process. google.com In the first step, the phenolic compound, in this case, 2,4,6-trichlorophenol (B30397), is treated with an alkali metal hydroxide (B78521) to form the corresponding alkali metal phenoxide. google.com This phenoxide is then continuously reacted with an excess of phosgene in the absence of a catalyst at a temperature above the melting point of the final diaryl carbonate product. google.com This approach allows for high yields while minimizing the formation of undesirable chloroformate intermediates. google.com

To mitigate the hazards associated with gaseous phosgene, solid phosgene surrogates are often used, particularly on a laboratory or small production scale. researchgate.net Bis(trichloromethyl) carbonate, commonly known as triphosgene (B27547), is a stable, crystalline solid that serves as a convenient and safer alternative. researchgate.netresearchgate.net It reacts with nucleophiles to generate phosgene in situ, thereby avoiding the need to handle the toxic gas directly. researchgate.net

| Parameter | Description | Source(s) |

| Reactants | Phenolic Compound (e.g., 2,4,6-trichlorophenol), Phosgene or Triphosgene | google.comresearchgate.net |

| Process Type | Can be performed as a batch slurry process or a continuous molten-state process. | google.com |

| Key Intermediate | Alkali Metal Phenoxide (formed by reacting phenol (B47542) with a base like NaOH). | google.com |

| Catalyst | Generally not required for the phosgenation step, though tertiary amines may be used in some processes. | google.com |

| Temperature | Reaction with phosgene is often conducted at elevated temperatures (e.g., 55-60°C or higher) above the melting point of the product. | google.com |

| Key Advantage | High reactivity and yields. Established industrial process. | google.com |

| Major Disadvantage | Extreme toxicity of phosgene, formation of salt byproducts, and potential for entrainment of impurities like phenyl chloroformate. | google.comorgsyn.org |

Non-Phosgene Approaches to Diaryl Carbonate Synthesis

Growing environmental and safety concerns have driven the development of numerous phosgene-free synthetic routes. researchgate.net The most promising of these are the transesterification of aliphatic carbonates and the direct oxidative carbonylation of phenols. researchgate.net These methods offer greener and safer profiles by avoiding the use of phosgene and often employing catalytic systems.

Transesterification is a leading non-phosgene route for diaryl carbonate synthesis. mdpi.com The process involves reacting a chlorinated phenol, such as 2,4,6-trichlorophenol, with a low-molecular-weight aliphatic carbonate, most commonly dimethyl carbonate (DMC). researchgate.netmdpi.com DMC is considered an environmentally friendly reagent due to its low toxicity and biodegradability. nih.govnih.gov

The reaction is an equilibrium process where the aliphatic alcohol (methanol in the case of DMC) is displaced by the phenol. mdpi.com To drive the reaction toward the formation of the diaryl carbonate, the methanol (B129727) byproduct must be continuously removed. mdpi.com The process is typically catalyzed by a variety of homogeneous or heterogeneous catalysts, including metal oxides and hydroxides. mdpi.com While this method is a significant improvement in safety over phosgene-based routes, it faces challenges related to thermodynamic limitations and catalyst stability. mdpi.com

| Catalyst Type | Example(s) | Typical Conditions | Key Findings | Source(s) |

| Alkaline Oxides | MgO nanosheets | 180°C, Phenol:DMC ratio 2:1, 13 h | High selectivity (95.7%) for transesterification. | mdpi.com |

| Molybdenum Oxides | MoO₃ supported on SiO₂ | Not specified | Unsupported MoO₃ shows low yield (3.8%), but silica-supported catalyst increases yield significantly (17%). | mdpi.com |

| Vanadium Oxides | V₂O₅ | Not specified, 9 h | Achieved 42.0% phenol conversion, but catalyst deactivation was significant due to phase transition and carbon deposition. | mdpi.com |

| Base Catalysts | NaH | 120°C | Used for the synthesis of carbonate-type macrodiols via polycondensation of diols and DMC. | mdpi.com |

Direct oxidative carbonylation provides a more atom-economical, phosgene-free pathway to diaryl carbonates. This method involves the reaction of a phenol with carbon monoxide (CO) and an oxidant, typically oxygen, in the presence of a catalyst system. google.comupenn.edu

The most effective catalysts for this transformation are based on palladium, often in the form of a palladium halide. google.com The catalytic system may also include organic co-catalysts, such as nitrogenous heterocyclic compounds, to enhance reactivity and selectivity. google.com The reaction is generally carried out under pressure at elevated temperatures. google.com This route is highly attractive as it directly utilizes carbon monoxide, a readily available industrial feedstock, to construct the carbonate linkage.

| Catalyst System | Co-catalyst / Additive | Temperature | Pressure | Source(s) |

| Palladium Halide | Nitrogenous heterocyclic compounds | 60-140 °C | 5-80 kg/cm ² | google.com |

| PdCl₂(phen) | KI | 140 °C | 2.0 MPa CO, 1.0 MPa O₂ | researchgate.net |

| Palladium-based | Redox catalyst, base catalyst | Not specified | Not specified | upenn.edu |

The chemical fixation of carbon dioxide (CO₂) is a cornerstone of green chemistry, and its reaction with epoxides to form five-membered cyclic carbonates is a prime example of this principle. rsc.orgrsc.org While this route does not directly produce diaryl carbonates like bis(2,4,6-trichlorophenyl) carbonate, it represents a fundamentally important and sustainable method for creating the carbonate functional group.

This cycloaddition reaction is 100% atom-efficient, as all atoms from the reactants are incorporated into the product. rsc.org The process is thermodynamically favorable because the high ring strain of the epoxide provides the necessary free energy to offset the stability of CO₂. rsc.org The reaction requires a catalyst to proceed under mild conditions. rsc.org This methodology has enormous potential for producing valuable chemicals, such as green solvents and monomers for polycarbonates, from a renewable and abundant C1 feedstock. rsc.orgrsc.org

Innovations in Green Chemistry for this compound Synthesis

Innovations in green chemistry for the synthesis of this compound are centered on replacing hazardous reagents and developing more sustainable processes. The non-phosgene routes detailed above represent the most significant advancements in this area.

The shift from highly toxic phosgene to greener alternatives like dimethyl carbonate (DMC) is a primary example. researchgate.netfrontiersin.org DMC is not only less hazardous but can also be produced via green methods, such as the oxidative carbonylation of methanol, avoiding the use of phosgene in its own manufacturing process. frontiersin.org Similarly, the direct oxidative carbonylation of phenols uses carbon monoxide, a less acutely toxic gas than phosgene, as the C1 source. upenn.edu

A further frontier in green carbonate synthesis is the development of novel carbonylating agents that are both safe and highly reactive. For instance, research into fluoroalkyl carbonates, which can be synthesized using a "photo-on-demand" method, demonstrates a move towards low-energy chemical reactions that do less damage to the environment and produce less corrosive byproducts than phosgene-based methods. kobe-u.ac.jp The utilization of CO₂, as seen in cycloaddition reactions, remains a key goal in sustainable chemistry, aiming to convert a waste greenhouse gas into valuable chemical products. rsc.orgrsc.org

Solvent-Free and Catalytic Systems

The push towards green chemistry has spurred the development of solvent-free and catalytically driven synthetic routes for diaryl carbonates. These methods aim to reduce waste, energy consumption, and the use of volatile organic compounds.

Catalytic Systems: The transesterification of a phenol with a dialkyl carbonate, such as dimethyl carbonate (DMC), is the most prominent non-phosgene route for producing diaryl carbonates. mdpi.com The success of this method hinges on the catalyst, which can be either homogeneous or heterogeneous. mdpi.comresearchgate.net

Homogeneous Catalysts: Titanium-based catalysts, particularly titanium alkoxides like titanium tetrabutoxide, were among the first to be used for this transesterification. mdpi.com Their catalytic activity can be tuned by altering the alkyl chains. mdpi.com

Heterogeneous Catalysts: To simplify product purification and catalyst recovery, research has shifted towards solid catalysts. These include metal oxides, supported catalysts, and metal-organic frameworks (MOFs). mdpi.comresearchgate.net

Metal Oxides: Various metal oxides have shown catalytic activity, including TiO2, V2O5, MgO, and mixed oxides like PbO-ZrO2. mdpi.comproquest.com For instance, MgO nanosheets have demonstrated high selectivity (95.7%) in the transesterification of phenol with DMC. mdpi.com Supported catalysts, such as TiO2 on silica (B1680970) (TiO2/SiO2) or activated carbon, have also proven effective, particularly in gas-phase reactions. proquest.comglobethesis.com

Metal-Organic Frameworks (MOFs): MOFs like Zn4O[(O2C)-C6H4-(CO2)]3 have been identified as active and reusable heterogeneous catalysts for diaryl carbonate synthesis. researchgate.net

The performance of several heterogeneous catalysts in the synthesis of diphenyl carbonate, a model for this compound, is summarized below.

| Catalyst System | Reactants | Temperature (°C) | Phenol Conversion (%) | DPC Selectivity (%) | Reference |

| SnCl2/TiO2 | Phenol, DMC | 170-180 | 39.15 | 62.32 | globethesis.com |

| SnO | Phenol, DMC | 170-180 | 48.30 | 68.21 | globethesis.com |

| 15.2wt% PbO-ZrO2 | Phenol, DMC | 200 | 76.6 (MPC Conv.) | 99.3 | mdpi.com |

| MgO nanosheets | Phenol, DMC | 180 | - | 95.7 | mdpi.com |

| Zn-Ti-O nanoplates | Phenol, DBC | 205 | - | 13 (Yield) | rsc.org |

Solvent-Free Systems: The development of solvent-free reaction conditions represents a significant step in green synthesis. For certain carbonate syntheses, reactions can be conducted using a molten reactant as the reaction medium, eliminating the need for an additional solvent. patsnap.comgoogle.com For example, high yields of ester-substituted diaryl carbonates have been achieved by reacting the corresponding phenol with phosgene in a solvent-free system containing an aqueous phase and a phase-transfer catalyst. patsnap.com Furthermore, chemo-enzymatic processes are emerging that allow for the synthesis of complex carbonates under solvent-free conditions, often utilizing biocatalysts like lipases in one step, followed by a chemically catalyzed reaction. nih.govacs.orgresearchgate.netnih.govacs.org

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. digitellinc.com Maximizing atom economy is crucial for minimizing waste.

The traditional method for synthesizing diaryl carbonates, including this compound, involves the reaction of two equivalents of a phenol with one equivalent of highly toxic phosgene. mdpi.comaiche.org

Phosgene Route: 2 ArOH + COCl₂ → (ArO)₂CO + 2 HCl

While this reaction can be high-yielding, its atom economy is inherently poor due to the formation of two equivalents of hydrogen chloride (HCl) as a byproduct. The use of phosgene, a lethal gas, and often chlorinated solvents like dichloromethane, generates significant hazardous waste and poses severe safety and environmental risks. mdpi.comaiche.orgtum.de

Transesterification Route (Non-Phosgene): A much greener alternative is the transesterification of a phenol with dimethyl carbonate (DMC). mdpi.com This process typically occurs in two steps:

ArOH + (CH₃O)₂CO ⇌ ArOCO₂CH₃ + CH₃OH

ArOCO₂CH₃ + ArOH ⇌ (ArO)₂CO + CH₃OH

Below is a comparative table illustrating the theoretical atom economy for the synthesis of a generic diaryl carbonate.

| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Phosgene | 2 ArOH + COCl₂ | (ArO)₂CO | 2 HCl | (MW of Product) / (Sum of MW of Reactants) x 100 |

| Transesterification | 2 ArOH + (CH₃O)₂CO | (ArO)₂CO | 2 CH₃OH | (MW of Product) / (Sum of MW of Reactants) x 100 |

Note: MW = Molecular Weight, Ar = Aryl group.

The transesterification pathway aligns better with the principles of green chemistry by minimizing waste and avoiding highly toxic reagents. frontiersin.orgresearchgate.net

Mechanistic Elucidation of Formation Reactions

Understanding the reaction mechanism is key to optimizing reaction conditions and designing more efficient catalysts.

Kinetic Studies of Aryl Carbonate Bond Formation

Kinetic studies provide quantitative insight into reaction rates, the influence of reactant concentrations, and temperature effects, all of which help to elucidate the reaction mechanism. The hydrolysis of aryl carbonates has been studied to understand their stability, often using UV-spectrophotometry to monitor the degradation by following the appearance of the corresponding phenol. nih.gov

For the formation of aryl carbonates, kinetic studies can be performed by monitoring the disappearance of reactants or the formation of products over time. In reactions involving chromogenic species, such as p-nitrophenolate, UV-vis spectroscopy is a convenient method to measure initial reaction rates. nih.gov For instance, studies on the reaction of p-nitrophenyl methyl carbonate with nucleophiles have measured the rate of p-nitrophenolate release to determine reaction kinetics. nih.gov Such studies allow for the comparison of reaction rates under different conditions (e.g., varying catalysts or nucleophiles) and help in understanding the factors that control the aryl carbonate bond formation. nih.govnih.gov The carboxylation of phenols, a related reaction, has been kinetically modeled to understand the influence of temperature and pressure on product yields. mdpi.com

Catalytic Pathways in Diaryl Carbonate Synthesis

The synthesis of diaryl carbonates via transesterification is a catalyst-dependent, two-step equilibrium process. mdpi.com The generally accepted pathway involves:

First Transesterification: A phenol molecule (ArOH) reacts with dimethyl carbonate (DMC) to form an intermediate, methyl aryl carbonate (e.g., methyl phenyl carbonate, MPC), and one molecule of methanol. mdpi.com

Second Transesterification (Disproportionation): The intermediate methyl aryl carbonate then reacts with a second molecule of phenol to yield the final diaryl carbonate (DPC) and another molecule of methanol. mdpi.comproquest.com

The role of the catalyst, particularly Lewis acidic metal centers (like Ti⁴⁺, Sn⁴⁺, Zn²⁺), is crucial. globethesis.comrsc.orgrsc.org A plausible mechanism involving a Lewis acid catalyst is as follows:

Activation of Carbonyl: The Lewis acid center of the catalyst coordinates to the carbonyl oxygen of the DMC molecule. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The oxygen atom of the phenol molecule acts as a nucleophile and attacks the activated carbonyl carbon.

Intermediate Formation: A tetrahedral intermediate is formed.

Methanol Elimination: The intermediate collapses, eliminating a molecule of methanol and forming the methyl aryl carbonate intermediate, with the catalyst being regenerated.

A similar catalytic cycle occurs for the second step, where the methyl aryl carbonate is activated by the catalyst, followed by nucleophilic attack from a second phenol molecule to form the final diaryl carbonate. rsc.org The effectiveness of the catalyst is often related to the strength of its Lewis acid sites. nih.gov In some systems, bifunctional catalysts with both Lewis acid and Lewis base sites are employed to activate both the electrophile (carbonate) and the nucleophile (phenol). rsc.org

Chemical Reactivity and Transformation Pathways of Bis 2,4,6 Trichlorophenyl Carbonate

Nucleophilic Reactivity and Carbonyl Transfer Processes

The core of Bis(2,4,6-trichlorophenyl) carbonate's utility in organic synthesis lies in its function as a carbonyl transfer agent. The highly activated nature of the carbonate facilitates the transfer of the carbonyl group to a variety of nucleophiles, leading to the formation of new functional groups.

Reaction with Amines for Carbamate (B1207046) and Urea Synthesis

This compound serves as an effective phosgene (B1210022) equivalent for the synthesis of carbamates and ureas from primary and secondary amines. The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the carbonate, leading to the displacement of a 2,4,6-trichlorophenoxide anion.

In the synthesis of carbamates , one equivalent of an amine reacts with this compound to form an intermediate carbamoyl (B1232498) chloride-like species, which then reacts with an alcohol or a second equivalent of the same or a different amine is not the typical pathway. Instead, the amine directly attacks the carbonate, leading to the formation of a carbamate and the release of 2,4,6-trichlorophenol (B30397). The general reaction is as follows:

R¹R²NH + (2,4,6-Cl₃C₆H₂O)₂CO → R¹R²NCOOC₆H₂Cl₃ + 2,4,6-Cl₃C₆H₂OH

This initial product, an aryl carbamate, can in some cases be isolated or it can react further.

2 R¹R²NH + (2,4,6-Cl₃C₆H₂O)₂CO → R¹R²NCONR¹R² + 2 (2,4,6-Cl₃C₆H₂OH)

The high reactivity of this compound allows these reactions to proceed under mild conditions, often at room temperature, providing a safer alternative to the use of highly toxic phosgene gas. The 2,4,6-trichlorophenol byproduct can typically be removed by a simple aqueous workup.

Table 1: Synthesis of Carbamates and Ureas using this compound

| Amine | Product Type | Reaction Conditions | Yield (%) |

| Aniline | Carbamate | Et3N, CH2Cl2, rt, 4h | 85 |

| Benzylamine | Carbamate | Pyridine, THF, rt, 2h | 92 |

| Diethylamine | Carbamate | Et3N, CH2Cl2, 0°C to rt, 3h | 88 |

| Aniline (2 eq.) | Urea | Neat, 100°C, 1h | 95 |

| Benzylamine (2 eq.) | Urea | Toluene, reflux, 2h | 90 |

Note: The data in this table is illustrative and based on the general reactivity of activated diaryl carbonates. Specific experimental data for this compound may vary.

Transcarbonylation Reactions with Alcohols and Phenols

Transcarbonylation, or transesterification of carbonates, is a process where the alkoxy or aryloxy group of a carbonate is exchanged with that of an alcohol or phenol (B47542). This compound can undergo such reactions, driven by the formation of the thermodynamically stable 2,4,6-trichlorophenol.

When reacted with alcohols , this compound can transfer its carbonyl group to form a new dialkyl or alkyl aryl carbonate. This reaction is typically catalyzed by a base or an acid. The equilibrium can be shifted towards the product by using an excess of the reacting alcohol or by removing the 2,4,6-trichlorophenol byproduct.

(2,4,6-Cl₃C₆H₂O)₂CO + 2 R-OH ⇌ (R-O)₂CO + 2 (2,4,6-Cl₃C₆H₂OH)

Similarly, reaction with phenols can lead to the formation of new diaryl carbonates. This reaction is particularly useful for synthesizing unsymmetrical diaryl carbonates by carefully controlling the stoichiometry. The transesterification with phenols often requires a catalyst, such as a metal salt or a strong base, to facilitate the nucleophilic attack of the phenoxide ion.

(2,4,6-Cl₃C₆H₂O)₂CO + 2 Ar-OH ⇌ (Ar-O)₂CO + 2 (2,4,6-Cl₃C₆H₂OH)

The electron-withdrawing nature of the trichlorophenyl groups makes the carbonate highly susceptible to nucleophilic attack, facilitating these exchange reactions.

Reactivity with Other Nucleophiles

The electrophilic carbonyl center of this compound is also susceptible to attack by other nucleophiles, such as thiols and hydrazines, leading to the formation of thiocarbamates and carbazates, respectively.

Reaction with thiols (R-SH) is analogous to the reaction with alcohols, yielding O-alkyl S-aryl thiocarbonates or dithiolcarbonates, depending on the reaction conditions and stoichiometry. The greater nucleophilicity of thiols compared to alcohols often allows these reactions to proceed under milder conditions.

(2,4,6-Cl₃C₆H₂O)₂CO + R-SH → 2,4,6-Cl₃C₆H₂O-C(O)-SR + 2,4,6-Cl₃C₆H₂OH

With hydrazines (RNHNH₂), the reaction can lead to the formation of carbazates (hydrazinecarboxylates). The initial product of the reaction with one equivalent of hydrazine (B178648) would be a 2,4,6-trichlorophenyl carbazate, which can be a useful intermediate for further synthetic transformations.

(2,4,6-Cl₃C₆H₂O)₂CO + RNHNH₂ → 2,4,6-Cl₃C₆H₂O-C(O)-NHNHR + 2,4,6-Cl₃C₆H₂OH

Thermal and Chemical Decomposition Mechanisms

Understanding the stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in chemical synthesis.

Pyrolytic Pathways and Volatilization Behavior

While specific studies on the pyrolysis of this compound are not extensively documented, the thermal decomposition of structurally related diaryl carbonates and halogenated aromatic compounds provides insights into its likely behavior.

Upon heating at elevated temperatures, diaryl carbonates can decompose through several pathways. One possible pathway is the homolytic cleavage of the C-O bond to generate aryloxy and aroyloxy radicals. These highly reactive radical species can then undergo a variety of secondary reactions, including decarboxylation, recombination, and hydrogen abstraction, leading to a complex mixture of products. For this compound, this could lead to the formation of 2,4,6-trichlorophenol, carbon dioxide, and various chlorinated aromatic byproducts.

Another potential pyrolytic pathway involves an intramolecular rearrangement, possibly leading to the formation of a diaryl ether and carbon dioxide. The presence of multiple chlorine atoms on the phenyl rings is expected to influence the bond dissociation energies and the stability of the resulting radical intermediates, thereby affecting the product distribution.

The volatilization behavior of this compound is expected to be low due to its relatively high molecular weight and crystalline nature. However, under vacuum and at elevated temperatures, sublimation may occur. It is also plausible that at temperatures approaching its decomposition point, some volatilization of the degradation products, such as 2,4,6-trichlorophenol, could be observed.

Hydrolytic Stability and Degradation Intermediates

The hydrolytic stability of this compound is a key consideration, particularly in the presence of moisture. The electron-withdrawing nature of the 2,4,6-trichlorophenyl groups makes the carbonyl carbon highly susceptible to nucleophilic attack by water.

Hydrolysis of this compound is expected to proceed in a stepwise manner. The initial attack of a water molecule would lead to the formation of a tetrahedral intermediate, which then collapses to release one molecule of 2,4,6-trichlorophenol and form 2,4,6-trichlorophenyl hydrogen carbonate as a transient intermediate.

(2,4,6-Cl₃C₆H₂O)₂CO + H₂O → 2,4,6-Cl₃C₆H₂O-C(O)-OH + 2,4,6-Cl₃C₆H₂OH

This intermediate, being a carbonic acid monoester, is likely unstable and would readily decompose to another molecule of 2,4,6-trichlorophenol and carbon dioxide.

2,4,6-Cl₃C₆H₂O-C(O)-OH → 2,4,6-Cl₃C₆H₂OH + CO₂

Photochemical Transformation Dynamics of this compound

The photochemical behavior of aromatic carbonates is generally influenced by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the carbonate's ester linkages. For a molecule like this compound, the presence of multiple chlorine atoms on the phenyl rings is expected to significantly influence its electronic properties and, consequently, its photochemical reactivity. The chlorine substituents are likely to affect the molecule's absorption spectrum, shifting it towards longer wavelengths and potentially increasing its susceptibility to photodegradation by sunlight.

In the absence of direct experimental data for this compound, a general understanding of the photochemical transformation of analogous aromatic carbonates suggests that the primary photochemical processes would likely involve the homolytic cleavage of the aryl-oxygen bond or the oxygen-carbonyl bond. This would result in the formation of various radical intermediates.

For instance, the photolysis of diphenyl carbonate has been reported to yield products such as phenol, phenyl salicylate, and various xanthone (B1684191) derivatives, indicating a complex series of reactions following the initial photo-excitation. rsc.org It is plausible that this compound would undergo similar transformations, leading to the formation of 2,4,6-trichlorophenol and other chlorinated aromatic compounds.

The rate of photochemical transformation and the distribution of photoproducts would be dependent on several factors, including the wavelength of irradiation, the solvent or medium, and the presence of other reactive species such as oxygen or photosensitizers. To provide a comprehensive analysis of the photochemical transformation dynamics of this compound, dedicated experimental studies are required. Such studies would need to employ techniques like steady-state and time-resolved photolysis, quantum yield measurements, and product identification using advanced analytical methods.

Given the lack of specific research, it is not possible to provide detailed data tables on the photochemical transformation dynamics of this compound at this time. Further empirical research is necessary to elucidate the precise mechanisms and kinetics of its photochemical degradation.

Applications of Bis 2,4,6 Trichlorophenyl Carbonate in Advanced Materials Science and Organic Synthesis

Polymer Chemistry: Precursor in Macromolecular Synthesis

In the realm of polymer science, Bis(2,4,6-trichlorophenyl) carbonate is primarily utilized as a monomer in polycondensation reactions, contributing to the formation of polymers with tailored properties.

Synthesis of Specialty Polycarbonates via Polycondensation

This compound serves as an activated phosgene (B1210022) equivalent for the synthesis of polycarbonates through interfacial polycondensation. jst.go.jp This method involves the reaction of the carbonate with various bisphenolic compounds. A notable example is its reaction with 4,4′-isopropylidenediphenol, commonly known as bisphenol A, to produce a polycarbonate. jst.go.jp

The use of the trichlorophenyl leaving group offers a key advantage in this process. 2,4,6-trichlorophenol (B30397), the byproduct of the condensation, is a solid and can be more easily handled and removed compared to the gaseous and highly toxic phosgene traditionally used in polycarbonate production.

The incorporation of chlorinated monomers, such as those derived from this compound, is a known strategy for enhancing the properties of the resulting polymers. While specific data for polycarbonates derived directly from this compound is limited in readily available literature, the properties of polycarbonates derived from other chlorinated bisphenols, such as Bisphenol C, provide insight into the potential benefits. These benefits often include improved flame retardancy and thermal stability. faa.gov Polycarbonates, in general, are known for their excellent mechanical strength, high impact resistance, thermal stability, and optical clarity. uwb.edu.pl

Table 1: General Properties of Aromatic Polycarbonates and Potential Enhancements from Chlorinated Monomers

| Property | Typical Value for Bisphenol A Polycarbonate | Potential Influence of Chlorinated Monomers (e.g., from this compound) |

| Glass Transition Temperature (Tg) | 145-155 °C | Potentially increased thermal stability |

| Heat Deflection Temperature | ~130-140 °C | Potentially increased |

| Tensile Strength | 55-75 MPa | Generally maintained or slightly modified |

| Impact Strength (Notched Izod) | 600-900 J/m | Generally high, may be influenced by molecular weight |

| Flame Retardancy (UL94) | V-2 | Potentially enhanced to V-0 |

| Refractive Index | ~1.585 | May be slightly increased |

Note: The data for Bisphenol A polycarbonate is representative. The potential influence of chlorinated monomers is based on established principles of polymer chemistry, such as the flame-retardant effect of halogens.

Incorporation into Polyurethane and Polyurea Architectures

While the direct use of this compound in the synthesis of polyurethanes and polyureas is not extensively documented in readily available literature, its chemical nature as an activated carbonate suggests its potential utility in non-isocyanate routes to these important classes of polymers.

Polyurethanes are typically synthesized from the reaction of diisocyanates with polyols, while polyureas are formed from diisocyanates and diamines. wikipedia.orgresearchgate.net However, due to the toxicity of isocyanates, significant research has focused on isocyanate-free synthesis pathways. mdpi.com One such pathway involves the reaction of activated carbonates with diamines to form polyureas, or with aminoalcohols to form polyurethanes. conicet.gov.ar

Given that the 2,4,6-trichlorophenoxide is an excellent leaving group, it is chemically plausible that this compound could react with diamines in a polycondensation reaction to form polyureas, releasing 2,4,6-trichlorophenol as a byproduct. Similarly, a reaction with aminoalcohols could potentially yield polyurethanes. This approach would be analogous to the use of other activated carbonates in non-isocyanate polyurethane and polyurea synthesis.

Role in Modifying Polymer Properties for High-Performance Applications

The incorporation of this compound as a monomer can impart specific properties to the resulting polymers, leading to their classification as high-performance materials. The presence of chlorine atoms in the polymer structure is a key factor in this modification.

One of the most significant contributions of chlorinated monomers is the enhancement of flame retardancy. researchgate.nettosaf.com Polymers containing halogenated units often exhibit self-extinguishing properties. When exposed to a flame, they can release halogen radicals that interfere with the radical chain reactions of combustion in the gas phase. This makes polymers derived from this compound potentially suitable for applications where stringent fire safety standards are required, such as in electronics, automotive interiors, and building materials. faa.gov

Furthermore, the rigid aromatic structures introduced by the trichlorophenyl groups can enhance the thermal stability and mechanical strength of the polymer backbone. solvay.com This can lead to polymers with higher glass transition temperatures and improved dimensional stability at elevated temperatures.

Organic Synthesis: Utility as a Versatile Reagent

Beyond its role as a monomer, the high reactivity of this compound makes it a valuable reagent in organic synthesis, particularly as a source of an activated carbonyl group.

Role as an Activated Carbonylating Agent

This compound can be considered a solid, safer-to-handle substitute for the highly toxic gaseous phosgene. The electron-withdrawing effect of the three chlorine atoms on the phenyl rings makes the 2,4,6-trichlorophenoxide an excellent leaving group. This significantly increases the electrophilicity of the carbonyl carbon, making the molecule a potent carbonylating agent.

This high reactivity is analogous to that of the related compound, 2,4,6-trichlorophenyl formate, which is known to be a highly reactive and easily accessible crystalline CO surrogate for palladium-catalyzed carbonylation reactions. nih.govresearchgate.net The obtained trichlorophenyl esters from such reactions are readily converted into a variety of carboxylic acid derivatives. researchgate.net Similarly, this compound can be expected to react with a wide range of nucleophiles, such as alcohols and amines, to form carbonates and ureas, respectively.

The related compound, bis(trichloromethyl) carbonate, also known as triphosgene (B27547), is widely used as a phosgene substitute in the synthesis of a variety of organic compounds, including isocyanates, ureas, and carbonates. researchgate.netresearchgate.net This further supports the role of highly activated carbonates as versatile carbonylating agents.

Coupling Reactions in Complex Molecule Construction

The ability of this compound to act as a potent carbonylating agent extends to its use in coupling reactions for the construction of more complex molecules, such as peptides and heterocycles. The activation of a carboxylic acid is a critical step in the formation of an amide bond during peptide synthesis.

The related compound, bis(trichloromethyl) carbonate (triphosgene), has been successfully employed for the in situ generation of Fmoc-amino acid chlorides, which are then used for challenging coupling steps in solid-phase peptide synthesis, particularly with sterically hindered amino acids. nih.govresearchgate.net This demonstrates the utility of activated carbonates in facilitating the formation of amide bonds under mild conditions. By analogy, this compound could potentially be used in a similar capacity to activate carboxylic acids for coupling with amines to form amides, a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules.

Furthermore, activated carbonyl compounds are key reagents in the synthesis of various heterocyclic compounds. For instance, triphosgene is used in the synthesis of pyrimidone and pyrimidine (B1678525) derivatives through the Biginelli reaction. researchgate.net The high reactivity of this compound suggests its potential application in similar cyclization and condensation reactions to form diverse heterocyclic frameworks.

Synthetic Routes to Heterocyclic Compounds (Conceptual Link to Related Compounds)

This compound belongs to the class of activated diaryl carbonates. The high degree of chlorination on the phenyl rings makes them strong electron-withdrawing groups, which in turn makes the carbonate moiety highly susceptible to nucleophilic attack. This chemical reactivity is conceptually analogous to that of other phosgene surrogates, such as bis(trichloromethyl) carbonate (triphosgene), which are widely employed in the synthesis of heterocyclic compounds. guidechem.com

While specific documented examples of this compound being used to synthesize heterocycles are not prevalent in the reviewed literature, its function can be inferred from related compounds. Reagents like triphosgene react readily with substrates containing two nucleophilic groups, such as 1,2-diols, 1,2-diamines, or 1,2-aminoalcohols, to facilitate intramolecular cyclization. guidechem.com These reactions lead to the formation of important heterocyclic structures, including cyclic carbonates, cyclic ureas, and oxazolidinones, often under mild conditions and in high yields. guidechem.com

Given its structure as a highly activated carbonate, this compound could theoretically serve as an effective reagent for similar transformations. The 2,4,6-trichlorophenoxide ions would function as excellent leaving groups, promoting the formation of the cyclic carbonyl compound from a suitable difunctional precursor. This conceptual link positions it as a potential, albeit less common, alternative to more established reagents for constructing heterocyclic frameworks.

Materials Engineering and Surface Science

Development of Protective Coatings and Films

Direct applications of this compound as a component in the formulation of protective coatings and films are not extensively documented. However, its role as a monomer in the synthesis of advanced polymers provides an indirect link to this field. Polycarbonates, for which this compound serves as a precursor, are well-known for their durability, optical clarity, and resistance to impact and heat. These properties make them suitable for creating protective films and coatings for a variety of surfaces.

The incorporation of the 2,4,6-trichlorophenyl moiety into a polymer backbone would be expected to impart enhanced properties to such coatings. The high chlorine content and the stability of the aromatic rings could increase the material's resistance to chemicals, solvents, and environmental degradation. Furthermore, the inherent flame-retardant properties associated with highly chlorinated compounds could contribute to the development of specialized protective films with improved fire safety characteristics.

Contribution to Chemically Resistant and Thermally Stable Polymers

A significant application of this compound in materials science is its use as a monomer for the synthesis of specialized polycarbonates. Research has documented its use in the interfacial polycondensation with 4,4′-isopropylidenediphenol (bisphenol A) to produce polycarbonate. jst.go.jp In this role, it serves as a substitute for highly toxic phosgene or other carbonic acid derivatives. jst.go.jpgoogle.com

The chemical structure of this compound directly contributes to the enhanced properties of the resulting polymer. The presence of six chlorine atoms per monomer unit significantly increases the polymer's chemical resistance and thermal stability. The bulky, sterically hindering trichlorophenyl groups can protect the polymer backbone from chemical attack, while the strong carbon-chlorine bonds contribute to a higher decomposition temperature. Polymers synthesized from this monomer are therefore expected to exhibit superior performance in harsh chemical and high-temperature environments compared to conventional polycarbonates based on bisphenol A alone.

The table below summarizes the reactants involved in the synthesis of these specialized polycarbonates.

| Reactant A | Reactant B | Polymer Type |

| This compound | 4,4′-isopropylidenediphenol (Bisphenol A) | Aromatic Polycarbonate |

Advanced Analytical Characterization and Computational Modeling of Bis 2,4,6 Trichlorophenyl Carbonate

Spectroscopic Analysis for Structural and Mechanistic Insights

Spectroscopic techniques are fundamental in elucidating the structure and properties of chemical compounds. However, specific experimental data for Bis(2,4,6-trichlorophenyl) carbonate is not documented in available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the precise arrangement of atoms within a molecule. Data from ¹H NMR and ¹³C NMR experiments would provide critical information on the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and symmetry of the this compound structure. Unfortunately, no published NMR spectra or chemical shift data for this specific compound could be located.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, these techniques would be expected to show characteristic absorption bands for the carbonate group (C=O stretching) and the trichlorophenyl rings (C-Cl and aromatic C-C stretching). While general spectral regions for these groups are known, specific experimental spectra that would serve as a "vibrational fingerprint" for this compound are not available.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. An analysis of this compound would confirm its molecular mass and reveal how the molecule breaks apart, which can help in verifying its structure. No specific mass spectral data or fragmentation studies for this compound have been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state, detailing bond lengths, bond angles, and crystal packing. Such an analysis for this compound would offer unambiguous proof of its molecular geometry. However, there are no reports of its crystal structure in the current scientific literature.

Theoretical and Computational Chemistry

Computational methods are powerful tools for predicting the properties and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations on this compound could predict its optimized geometry, spectroscopic properties (NMR, IR, Raman), and electronic properties like HOMO-LUMO energy levels, which are related to its reactivity. Regrettably, no dedicated DFT studies on this compound have been reported.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the nature of its interactions with other molecules.

Intermolecular interactions are crucial for understanding the solid-state packing and solution-phase behavior of this compound. The chlorine atoms introduce significant halogen bonding capabilities, which are noncovalent interactions where a halogen atom acts as an electrophilic species. mdpi.comnih.gov MD simulations can quantify the strength and geometry of these halogen bonds, as well as other noncovalent interactions such as π-π stacking between the aromatic rings and van der Waals forces. These interactions play a pivotal role in the crystal engineering of halogenated organic compounds. nih.govucl.ac.uk

Illustrative Data from Molecular Dynamics Simulations:

| Interaction Type | Average Distance (Å) | Interaction Energy (kcal/mol) |

| Intermolecular Cl···Cl Halogen Bond | 3.5 | -1.5 |

| Intermolecular Cl···O Halogen Bond | 3.2 | -2.0 |

| π-π Stacking (centroid-centroid) | 4.0 | -2.5 |

| C-H···π Interaction | 3.8 | -1.0 |

Note: The data in this table is illustrative and based on typical values observed for similar halogenated aromatic compounds in molecular dynamics simulations. Specific values for this compound would require dedicated computational studies.

Ab Initio Calculations for Energetic and Spectroscopic Properties

Ab initio calculations, which are based on the principles of quantum mechanics, provide a highly accurate means of determining the energetic and spectroscopic properties of molecules. For this compound, these calculations can yield valuable data on its stability, reactivity, and spectral signatures.

Density Functional Theory (DFT) is a widely used ab initio method that can be employed to calculate the molecule's heat of formation, ionization potential, and electron affinity. These energetic properties are fundamental to understanding the molecule's thermodynamic stability and its propensity to participate in chemical reactions. The presence of multiple electron-withdrawing chlorine atoms is expected to significantly influence the electron distribution within the molecule, impacting its reactivity.

Furthermore, ab initio methods can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.comias.ac.in Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to aid in the identification and characterization of the compound. Similarly, computed NMR chemical shifts can assist in the assignment of signals in experimental spectra, providing a powerful tool for structure elucidation.

Illustrative Data from Ab Initio Calculations (DFT B3LYP/6-311G(d,p)):

| Property | Calculated Value |

| Heat of Formation (gas phase) | -50.5 kcal/mol |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 1.2 eV |

| C=O Stretching Frequency (IR) | 1785 cm⁻¹ |

| C-O Stretching Frequency (IR) | 1250 cm⁻¹ |

| ¹³C NMR Chemical Shift (Carbonyl C) | 150 ppm |

| ¹³C NMR Chemical Shift (C-Cl) | 135 ppm |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations on a molecule with this structure. Actual values would be subject to the specific level of theory and basis set used in the calculation.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This includes modeling its synthesis and potential decomposition pathways. A common route for the synthesis of carbonates involves the reaction of a phosgene (B1210022) derivative with an alcohol or phenol (B47542). In this case, the reaction of triphosgene (B27547) with 2,4,6-trichlorophenol (B30397) is a plausible synthetic route. nih.govnih.gov

Reaction pathway modeling can elucidate the step-by-step mechanism of this reaction, identifying key intermediates and transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined, providing insight into the reaction kinetics.

For the synthesis of this compound from triphosgene and 2,4,6-trichlorophenol, a possible mechanism involves the initial decomposition of triphosgene to phosgene, followed by the nucleophilic attack of the phenoxide on the carbonyl carbon of phosgene. wikipedia.orgchemicalbook.com Computational modeling can map out the potential energy surface for this process, identifying the most favorable reaction pathway.

Illustrative Reaction Energy Profile:

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Triphosgene + 2,4,6-Trichlorophenol) | 0 |

| 2 | Transition State 1 (Phosgene formation) | +15.2 |

| 3 | Intermediate (Phosgene + 2,4,6-Trichlorophenol) | -5.8 |

| 4 | Transition State 2 (Nucleophilic attack) | +10.5 |

| 5 | Products (this compound + HCl) | -12.3 |

Note: This data is a hypothetical representation of a reaction energy profile for the synthesis of this compound and is intended for illustrative purposes. The actual energy values would be determined through detailed quantum mechanical calculations.

Environmental Fate and Transformation of Bis 2,4,6 Trichlorophenyl Carbonate and Its Derivatives

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

Photolysis is the degradation of a chemical compound by photons of light. Aromatic compounds like bis(2,4,6-trichlorophenyl) carbonate can undergo direct photolysis if they absorb light in the environmentally relevant spectrum (>290 nm). nih.gov The carbonate functional group may absorb light, leading to the cleavage of the ester bonds. nih.govrsc.org

In the atmosphere, the compound is likely to exist in the vapor phase and react with photochemically-produced hydroxyl radicals (•OH). nih.govyoutube.com This indirect photolysis is a major degradation pathway for many organic chemicals in the troposphere. youtube.com The reaction would likely involve the abstraction of a hydrogen atom from the aromatic rings or addition of the hydroxyl radical to the ring, initiating a cascade of reactions leading to degradation. youtube.com The estimated atmospheric half-life for a related, non-chlorinated compound, diphenyl carbonate, via this process is approximately 96 hours. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Carbonate esters are known to be susceptible to hydrolysis, and this is expected to be a primary degradation pathway for this compound in aqueous environments. The reaction involves the cleavage of the two ester (O-C=O) bonds, which would release two molecules of 2,4,6-trichlorophenol (B30397) and one molecule of carbonic acid (H₂CO₃), which is unstable and rapidly decomposes to carbon dioxide (CO₂) and water.

The rate of hydrolysis is highly dependent on pH. oecd.org

Acidic Conditions (low pH): Hydrolysis can occur but is generally slower than under basic conditions.

Neutral Conditions (pH 7): The reaction proceeds at a moderate rate. For example, the non-chlorinated analogue, diphenyl carbonate, has a reported hydrolysis half-life of 39.9 hours at 25°C and pH 7. oecd.org

Basic/Alkaline Conditions (high pH): The hydrolysis rate is significantly accelerated due to the presence of hydroxide (B78521) ions (OH⁻), which act as a potent nucleophile, attacking the carbonyl carbon of the carbonate group.

| Condition | Expected Rate | Primary Products | Mechanism |

|---|---|---|---|

| Acidic (pH < 7) | Slow | 2,4,6-Trichlorophenol, CO₂, H₂O | Acid-catalyzed cleavage of ester bond |

| Neutral (pH = 7) | Moderate | 2,4,6-Trichlorophenol, CO₂, H₂O | Neutral hydrolysis |

| Basic (pH > 7) | Fast | 2,4,6-Trichlorophenolate, CO₂, H₂O | Base-catalyzed (saponification) cleavage of ester bond |

Biotic Transformation by Microorganisms

Once hydrolysis releases 2,4,6-trichlorophenol (TCP), its fate is governed by microbial processes. TCP is a known persistent and toxic pollutant, but various microorganisms have evolved pathways to degrade it. wikipedia.orgfrontiersin.org

The biodegradation of chlorophenols like 2,4,6-TCP can occur under both aerobic and anaerobic conditions, often involving a community of microorganisms. frontiersin.orgmdpi.com

Aerobic Degradation: In the presence of oxygen, microorganisms often employ monooxygenases and dioxygenases to hydroxylate the aromatic ring, making it susceptible to ring cleavage. A common pathway for 2,4,6-TCP involves an initial hydroxylation that displaces a chlorine atom to form 2,6-dichlorohydroquinone. frontiersin.org This intermediate is then further degraded. Some bacterial strains, such as Cupriavidus necator JMP134, possess all the necessary genes to completely break down 2,4,6-TCP. mdpi.com

Anaerobic Degradation: In the absence of oxygen, a key mechanism is reductive dechlorination, where chlorine atoms on the aromatic ring are sequentially replaced by hydrogen atoms. This process is generally more effective for highly chlorinated compounds. frontiersin.org A sequential anaerobic-aerobic process can be highly effective, with the anaerobic phase responsible for dechlorination and the subsequent aerobic phase breaking down the resulting phenolic compounds. frontiersin.org

Specific enzymes play a critical role in initiating the breakdown of chlorinated phenols. White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective at degrading 2,4,6-TCP due to their extracellular lignin-modifying enzymes. nih.govresearchgate.net

The proposed enzymatic pathway begins with an oxidative dechlorination reaction catalyzed by either lignin (B12514952) peroxidase (LiP) or manganese peroxidase (MnP). nih.govresearchgate.net This initial step converts 2,4,6-TCP into 2,6-dichloro-1,4-benzoquinone. nih.govresearchgate.net This quinone is then reduced to 2,6-dichloro-1,4-dihydroxybenzene (a hydroquinone). nih.gov Subsequent steps involve further reductive dechlorinations and eventual ring cleavage. nih.gov Other peroxidases, such as soybean peroxidase, have also demonstrated the ability to effectively degrade 2,4,6-TCP in the presence of hydrogen peroxide. mdpi.com

Environmental Persistence and Formation of Transformation Products

The transformation of this compound leads to a series of intermediate products. The initial abiotic degradation yields 2,4,6-trichlorophenol. Subsequent microbial action on TCP generates a cascade of other chlorinated aromatic compounds before mineralization (complete breakdown to CO₂, H₂O, and chloride ions) can occur. nih.govresearchgate.net Understanding these transformation products is crucial for a complete environmental risk assessment, as they can have different toxicities and transport properties than the parent compound.

| Parent Compound | Degradation Process | Key Transformation Products |

|---|---|---|

| This compound | Abiotic (Hydrolysis, Photolysis) | 2,4,6-Trichlorophenol (TCP) |

| Biotic (following abiotic degradation) | 2,6-Dichloro-1,4-benzoquinone, 2,6-Dichlorohydroquinone, 2-Chlorohydroquinone, Chloromaleylacetate |

Analysis of Chlorinated Phenolic Byproducts

The environmental transformation of this compound is anticipated to proceed through the cleavage of its ester linkages, a common degradation pathway for carbonate esters. This process is expected to yield 2,4,6-trichlorophenol (TCP) as the primary chlorinated phenolic byproduct. The hydrolysis of the carbonate can be catalyzed by acids, bases, or enzymes in the environment.

Once formed, 2,4,6-trichlorophenol is a known environmental contaminant with established degradation pathways. It is recognized for its chemical stability, inherent toxicity, and resistance to degradation. nih.gov Studies have shown that 2,4,6-trichlorophenol can be biodegraded under both aerobic and anaerobic conditions.

Under aerobic conditions, the degradation of 2,4,6-TCP can proceed through a chlorocatechol pathway. frontiersin.org This involves the initial hydroxylation of the aromatic ring, followed by ring cleavage. In anaerobic environments, reductive dechlorination is a key process, where chlorine atoms are sequentially removed from the phenolic ring. mdpi.com This can lead to the formation of dichlorophenols, monochlorophenols, and ultimately phenol (B47542), which is more readily biodegradable. mdpi.com

The efficiency of 2,4,6-trichlorophenol degradation is influenced by various environmental factors, including the presence of co-substrates and the microbial communities present. frontiersin.orgnih.gov For instance, the presence of glucose or acetate (B1210297) as a co-substrate has been shown to enhance the biodegradation of 2,4,6-TCP by aerobic granules. frontiersin.org

The following table summarizes the key chlorinated phenolic byproduct and its subsequent degradation products:

| Compound | Formation Pathway | Subsequent Degradation Products |

| 2,4,6-Trichlorophenol (TCP) | Hydrolysis of this compound | 2,6-Dichlorohydroquinone, 2,4-Dichlorophenol, 4-Monochlorophenol, Phenol |

Potential for Atmospheric Lifetime and Environmental Distribution

The atmospheric lifetime and environmental distribution of this compound are governed by its physicochemical properties, such as vapor pressure and reactivity with atmospheric oxidants. Due to its relatively high molecular weight and the presence of multiple chlorine atoms, this compound is expected to have a low vapor pressure, suggesting it will exist predominantly in the condensed phase (i.e., adsorbed to atmospheric particles) rather than in the gas phase.

As a particle-bound compound, its atmospheric lifetime will be primarily determined by wet and dry deposition processes rather than chemical degradation in the atmosphere. Therefore, a relatively short atmospheric lifetime is anticipated, with the compound being removed from the atmosphere through rain, snow, or gravitational settling.

Once deposited, the environmental distribution of this compound will be dictated by its partitioning behavior. Organochlorine compounds are known for their hydrophobicity, which suggests that this compound will have a high affinity for organic matter in soil and sediment. youtube.com Consequently, it is likely to accumulate in these environmental compartments.

In contrast, its primary degradation byproduct, 2,4,6-trichlorophenol, is more volatile and has a reported atmospheric half-life of 26 days due to its reaction with photochemically produced hydroxyl radicals. This suggests that while the parent compound may not undergo significant long-range atmospheric transport, its degradation product, 2,4,6-trichlorophenol, has a greater potential for wider environmental distribution through the atmosphere.

The table below provides a qualitative assessment of the likely atmospheric fate and distribution of this compound and its primary byproduct.

| Compound | Expected Volatility | Primary Atmospheric Removal | Potential for Long-Range Transport | Primary Environmental Sink |

| This compound | Low | Wet and Dry Deposition | Low | Soil and Sediment |

| 2,4,6-Trichlorophenol | Moderate | Reaction with OH radicals | Moderate | Soil and Water |

Q & A

Q. How can researchers design experiments to synthesize Bis(2,4,6-trichlorophenyl) carbonate with high purity?

- Methodological Answer : Synthesis optimization requires a factorial design approach to test variables such as reaction temperature (e.g., 80–120°C), molar ratios of reactants (e.g., 1:1 to 1:3), and catalyst type (e.g., tertiary amines or phase-transfer catalysts). Use orthogonal arrays (e.g., Taguchi method) to minimize experimental runs while maximizing data robustness . Safety protocols must align with GHS guidelines for handling chlorinated compounds, including proper ventilation, PPE (gloves, goggles), and waste disposal . Post-synthesis purification via recrystallization or column chromatography should be validated using HPLC or GC-MS to confirm ≥99% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires FT-IR (C=O stretch at ~1750 cm⁻¹), NMR (¹³C for carbonyl resonance; ¹H for aromatic protons), and X-ray crystallography for solid-state conformation. Thermal stability should be assessed via TGA/DSC (decomposition onset ~200°C) . Purity analysis via reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Cross-validate results with elemental analysis (C, H, Cl) to ensure stoichiometric consistency .

Q. How should researchers address safety concerns during experimental handling?

- Methodological Answer : Adhere to GHS hazard classifications: use fume hoods for dust control, avoid skin contact (nitrile gloves), and store in airtight containers away from oxidizers . Emergency protocols must include immediate rinsing for eye/skin exposure (15 minutes with water) and medical consultation for inhalation incidents. Risk assessments should integrate SDS data and lab-specific hazard controls .

Advanced Research Questions

Q. What computational tools can predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian or COMSOL Multiphysics) can model electron density distributions and transition states for nucleophilic acyl substitutions. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate reaction pathways. Machine learning algorithms (e.g., random forests) may optimize reaction conditions by training on datasets of chlorinated carbonate reactivity .

Q. How can researchers resolve contradictions in mechanistic studies of its hydrolysis or photodegradation?

- Methodological Answer : Conflicting data (e.g., pH-dependent vs. light-driven degradation rates) require multi-method validation:

- Use isotopic labeling (¹⁸O) to track hydrolysis pathways.

- Conduct time-resolved UV-Vis spectroscopy for photodegradation intermediates.

- Apply multivariate analysis to decouple variables (e.g., temperature, solvent polarity). Theoretical frameworks (e.g., Marcus theory for electron transfer) should guide hypothesis refinement .

Q. What interdisciplinary approaches enhance its application in polymer chemistry or drug delivery?

- Methodological Answer : For polymer crosslinking:

- Screen copolymer compatibility via Hansen solubility parameters.

- Use GPC to monitor molecular weight changes post-reaction.

For drug conjugation: - Employ click chemistry (e.g., azide-alkyne cycloaddition) to functionalize the carbonate group.

- Validate biocompatibility via cytotoxicity assays (e.g., MTT on HEK-293 cells).

Integrate high-throughput robotics for rapid iteration of reaction conditions .

Q. How can AI-driven experimental design improve scalability in academic settings?

- Methodological Answer : Implement AI platforms (e.g., LabMate.ML ) to automate DOE (Design of Experiments):

- Train models on historical data (e.g., yield vs. catalyst loading).

- Use reinforcement learning to prioritize high-yield conditions.

- Pair with real-time PAT (Process Analytical Technology) for in-line monitoring .

Data Analysis and Theoretical Frameworks

Q. What statistical methods are optimal for analyzing non-linear relationships in reaction data?

- Methodological Answer : Apply response surface methodology (RSM) to model quadratic interactions between variables (e.g., temperature and pressure). Use ANOVA to identify significant factors (p < 0.05) and Pareto charts to rank effects. For non-Gaussian distributions, employ generalized linear models (GLMs) or bootstrapping .

Q. How to align research on this compound with broader chemical reaction design theories?

- Methodological Answer : Frame studies within the "activation-strain model" to explain steric effects from trichlorophenyl groups. Compare kinetic data with analogous carbonates (e.g., bis(4-nitrophenyl) carbonate) to isolate electronic vs. steric contributions. Collaborate with computational chemists to map potential energy surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.